Penciclovir-d4
Overview
Description
Penciclovir-d4 is a deuterated form of penciclovir, a synthetic acyclic guanine derivative with antiviral activity. It is primarily used in the treatment of herpes simplex virus (HSV) infections. This compound is a nucleoside analogue that displays low toxicity and good selectivity, making it a valuable compound in antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir-d4 involves the incorporation of deuterium atoms into the penciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the starting material, followed by a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and precise reaction times to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques to obtain high-purity this compound. The industrial methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Penciclovir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where certain groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Penciclovir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Utilized in the development of antiviral therapies, particularly for herpes simplex virus infections.
Industry: Applied in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Penciclovir-d4 exerts its antiviral effects by inhibiting viral DNA polymerase. In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates this compound to a monophosphate form. This is then converted to this compound triphosphate by cellular kinases. The triphosphate form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby impairing the ability of the virus to replicate within the cell .
Comparison with Similar Compounds
Penciclovir-d4 is similar to other nucleoside analogues such as acyclovir and famciclovir. it has unique properties that make it distinct:
Similar Compounds
- Acyclovir
- Famciclovir
- Ganciclovir
- Valaciclovir
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .
Properties
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849640 | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-72-5 | |
Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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